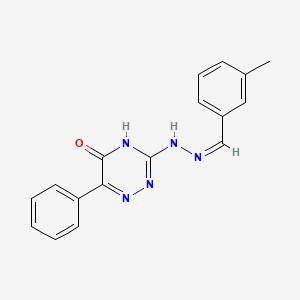
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it useful for studying various biological processes.
Mécanisme D'action
The mechanism of action of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. It has also been found to modulate the immune system, potentially through its effects on cytokine production.
Biochemical and Physiological Effects
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. It has also been found to modulate the immune system, potentially through its effects on cytokine production. Additionally, it has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potential as an anti-cancer agent. It has been found to induce apoptosis in cancer cells, making it useful for studying cancer biology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone. One direction is to further study its potential as an anti-cancer agent. It may be useful to investigate its effects on different types of cancer cells and to determine the optimal dosage and potential side effects of this compound. Another direction is to study its effects on the immune system in more detail. It may be useful to investigate its effects on different immune cell types and to determine the mechanisms underlying its effects on cytokine production. Additionally, it may be useful to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone involves the reaction of 4-methoxybenzyl bromide with 2-(methylthio)acetophenone in the presence of a base, followed by the reaction of the resulting intermediate with cyanoacetic acid. The final product is obtained through a cyclization reaction.
Applications De Recherche Scientifique
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it useful for studying various biological processes. It has been studied for its potential use as an anti-cancer agent, as well as for its effects on the immune system.
Propriétés
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-24-15-10-8-13(9-11-15)12-16-17(22)20-19(25-2)21(18(16)23)14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDRTBUTKDYAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N(C2=O)C3=CC=CC=C3)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)
![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)
![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5970679.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)
![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)
